1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrolone family, characterized by a 1,5-dihydro-2H-pyrrol-2-one core. Its structure incorporates several pharmacophoric elements:
- 2,4-Dimethylthiazole-5-carbonyl moiety: A heterocyclic fragment known for modulating pharmacokinetic properties, including solubility and metabolic stability .
- 2-Methoxyphenyl substituent: Contributes to lipophilicity and π-π stacking interactions, commonly observed in CNS-active compounds .
The compound’s structural complexity suggests applications in anticancer or anti-inflammatory therapies, given the activity of analogous pyrrolones .
Properties
Molecular Formula |
C22H27N3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H27N3O4S/c1-13-21(30-14(2)23-13)19(26)17-18(15-9-6-7-10-16(15)29-5)25(22(28)20(17)27)12-8-11-24(3)4/h6-7,9-10,18,27H,8,11-12H2,1-5H3 |
InChI Key |
FGWFMMHCYYREKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3OC)CCCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyrrol-2-one moiety. The final steps involve the addition of the dimethylamino propyl group and the methoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 11 |
| LogP (octanol-water partition coefficient) | 5.4 |
Pharmacological Potential
The compound's structure indicates potential as a pharmaceutical agent , particularly due to its ability to interact with various biological targets. Research has shown that compounds with similar structures can act as inhibitors for specific enzymes or receptors involved in disease pathways.
Case Study: Rho Kinase Inhibition
A related compound has been identified as a Rho kinase (ROCK) inhibitor , which plays a critical role in various cellular processes including contraction, motility, and proliferation. The inhibition of ROCK has therapeutic implications for conditions such as cardiovascular diseases and cancer .
Anti-inflammatory Properties
In silico studies have suggested that derivatives of this compound may exhibit anti-inflammatory activity by acting as inhibitors of the enzyme 5-lipoxygenase (5-LOX) . This enzyme is crucial in the inflammatory response and is a target for developing anti-inflammatory drugs .
Synthesis and Optimization
The synthesis of this compound involves multi-step processes utilizing readily available reagents, which is beneficial for large-scale production. The synthetic routes often focus on optimizing yield and purity to enhance its applicability in clinical settings.
Biological Testing
Biological assays are essential for evaluating the efficacy and safety of the compound. Preliminary tests often include:
- Cytotoxicity assays against various cancer cell lines.
- In vivo studies to assess pharmacokinetics and bioavailability.
These studies help establish a foundation for further development into therapeutic agents.
Research Opportunities
Continued research into the applications of this compound could lead to:
- The development of targeted therapies for cancer and inflammatory diseases.
- Exploration of its mechanism of action at the molecular level to identify additional therapeutic targets.
Collaborative Studies
Interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in advancing the understanding and application of this compound.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Pyrrolones
Key Observations :
- The 2-methoxyphenyl group is a shared feature with compound 15k and others, suggesting a conserved role in enhancing membrane penetration .
- Compared to benzimidazole-linked pyrrolones (IC₅₀: 7–8 µM), the target compound’s dimethylamino-propyl chain may reduce cytotoxicity while maintaining efficacy .
Challenges :
- The 3-hydroxy group may require protection-deprotection steps to avoid side reactions .
- Steric hindrance from the 2-methoxyphenyl group could reduce cyclization efficiency compared to simpler aryl analogs .
Pharmacological and Functional Insights
- The dimethylamino chain may reduce off-target effects compared to diethylamino derivatives .
- Anti-inflammatory activity : 3-Hydroxy-1,5-diarylpyrrolones exhibit IC₅₀ values <10 µM in COX-2 inhibition assays, with methoxyphenyl groups enhancing potency .
- ADME properties : The 2,4-dimethylthiazole moiety likely improves metabolic stability over furan or thiophene analogs .
Biological Activity
The compound 1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Dimethylamino group : Known for enhancing solubility and biological activity.
- Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Pyrrolone moiety : Linked to various pharmacological effects, including analgesic and anti-inflammatory actions.
Molecular Formula
The molecular formula of the compound is .
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Rho Kinase Inhibition : The compound exhibits inhibitory effects on Rho-associated protein kinases (ROCK), which are implicated in various cellular processes including smooth muscle contraction and cell migration .
- Antimicrobial Activity : Studies indicate that derivatives of thiazole exhibit significant antimicrobial properties, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The presence of the pyrrolone moiety may contribute to anti-inflammatory activities, which have been documented in related compounds .
Pharmacological Effects
Research has shown that the compound may possess several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The dimethylamino group is known to enhance neuroprotective properties, potentially making this compound useful in neurodegenerative diseases.
Study 1: Rho Kinase Inhibition
A study published in 2010 explored the inhibition of Rho kinase by similar compounds. The results indicated a significant reduction in smooth muscle contraction, suggesting that compounds with similar structures could be effective in treating conditions like hypertension .
Study 2: Antimicrobial Properties
Research conducted on thiazole derivatives demonstrated their efficacy against various bacterial strains. The study found that modifications to the thiazole ring enhanced antimicrobial activity, supporting the hypothesis that the target compound may also exhibit similar effects .
Study 3: Neuroprotective Effects
A recent investigation into compounds with dimethylamino groups highlighted their potential in protecting neuronal cells from oxidative stress. This aligns with findings that suggest neuroprotective properties for the target compound .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | Potency Level |
|---|---|---|
| Compound A (Similar structure) | Rho Kinase Inhibitor | High |
| Compound B (Thiazole derivative) | Antimicrobial | Moderate |
| Compound C (Pyrrolone derivative) | Anti-inflammatory | High |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Formation of the pyrrol-2-one core via base-assisted cyclization (e.g., using NaH or KOH in ethanol or THF) .
- Functionalization : Introduction of the 2,4-dimethylthiazole and 2-methoxyphenyl groups via nucleophilic acyl substitution or Friedel-Crafts reactions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol or dichloromethane) to achieve >95% purity . Key data: Yields range from 44% to 86% depending on substituents and reaction conditions .
Q. Which spectroscopic methods are essential for structural confirmation?
- 1H/13C NMR : Assign peaks for the pyrrol-2-one core (δ 4.5–5.5 ppm for dihydro protons) and aromatic substituents (δ 6.8–8.2 ppm) .
- HRMS : Confirm molecular weight (e.g., observed m/z 386.1232 vs. calculated 386.1081 for a related compound) .
- FTIR : Identify carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .
Intermediate Research Questions
Q. How do substituents influence the compound’s reactivity in pharmacological assays?
- The 2,4-dimethylthiazole group enhances lipophilicity, potentially improving membrane permeability .
- The 3-hydroxy moiety may participate in hydrogen bonding with biological targets (e.g., kinases or GPCRs) .
- SAR studies on analogs suggest that electron-withdrawing groups (e.g., chloro) on the phenyl ring increase stability but reduce solubility .
Q. What in vitro models are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Target kinases (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) with IC50 calculations via MTT assays .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with proteins .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects : Rotameric states of the dimethylamino propyl chain may cause unexpected splitting. Use variable-temperature NMR to identify conformational flexibility .
- Impurity analysis : Compare HRMS with theoretical isotopic patterns to detect trace byproducts (e.g., incomplete acylated intermediates) .
- 2D NMR : Employ COSY and NOESY to resolve overlapping signals in crowded aromatic regions .
Q. What computational strategies optimize reaction conditions for scale-up?
- Quantum mechanical modeling : Use DFT (e.g., Gaussian 16) to predict transition states and optimize solvent effects (e.g., ethanol vs. DMF) .
- Machine learning : Train models on existing reaction data (e.g., yields, solvent polarity) to predict optimal temperatures and catalysts .
- Microreactor trials : Test computational predictions in flow chemistry setups to minimize side reactions .
Data Contradiction Analysis
Q. Why do analogs with similar structures show divergent bioactivity profiles?
- Steric effects : Bulky substituents (e.g., 4-propoxyphenyl) may hinder target binding despite similar electronic profiles .
- Metabolic stability : The 2-methoxyphenyl group could resist hepatic degradation compared to ethoxy analogs, altering in vivo efficacy . Case study: A chloro-substituted analog showed 10× higher cytotoxicity than its methoxy counterpart in HeLa cells .
Methodological Tables
| Synthesis Optimization Parameters |
|---|
| Parameter |
| Solvent polarity |
| Temperature |
| Catalyst (e.g., NaH) |
| Key Pharmacological Data |
|---|
| Assay |
| MCF-7 IC50 |
| EGFR inhibition (IC50) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
